molecular formula C13H25NO B6279459 2-[(4,4-dimethylcyclohexyl)methyl]morpholine CAS No. 2298240-38-5

2-[(4,4-dimethylcyclohexyl)methyl]morpholine

Cat. No.: B6279459
CAS No.: 2298240-38-5
M. Wt: 211.3
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Description

2-[(4,4-dimethylcyclohexyl)methyl]morpholine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by its molecular formula, C13H25NO, and a molecular weight of 211.3 g/mol. Its unique structure, which includes a morpholine ring and a dimethylcyclohexyl group, contributes to its distinct physical and chemical properties.

Preparation Methods

The synthesis of 2-[(4,4-dimethylcyclohexyl)methyl]morpholine typically involves the reaction of morpholine with 4,4-dimethylcyclohexylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(4,4-dimethylcyclohexyl)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the dimethylcyclohexyl group can be substituted with other functional groups using appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4,4-dimethylcyclohexyl)methyl]morpholine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[(4,4-dimethylcyclohexyl)methyl]morpholine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-[(4,4-dimethylcyclohexyl)methyl]morpholine can be compared with other similar compounds, such as:

    2-[(4-methylcyclohexyl)methyl]morpholine: This compound has a similar structure but with a single methyl group on the cyclohexyl ring, which may result in different physical and chemical properties.

    2-[(4,4-dimethylcyclohexyl)methyl]piperidine: This compound features a piperidine ring instead of a morpholine ring, leading to variations in reactivity and biological activity.

    2-[(4,4-dimethylcyclohexyl)methyl]pyrrolidine: The presence of a pyrrolidine ring in this compound may confer unique properties compared to the morpholine analog.

The uniqueness of this compound lies in its specific combination of the morpholine ring and the dimethylcyclohexyl group, which imparts distinct physical, chemical, and biological properties.

Properties

CAS No.

2298240-38-5

Molecular Formula

C13H25NO

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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